
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and a nicotinaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 2,5-dimethylpyrrole with a suitable nicotinaldehyde derivative under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde group of the nicotinaldehyde reacts with the pyrrole ring to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help identify the most efficient conditions for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinic acid.
Reduction: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives of the original compound, depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and leading to inhibition .
Comparación Con Compuestos Similares
Similar Compounds
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: Another pyrrole-containing compound with similar structural features.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A compound with a pyrrole ring and additional functional groups that enhance its biological activity.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is unique due to its specific combination of a pyrrole ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-13(14-7-12(9)8-16)15-10(2)4-5-11(15)3/h4-8H,1-3H3 |
Clave InChI |
SOCRKZVAABKYKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NC=C(C(=C2)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



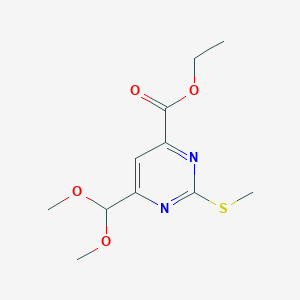
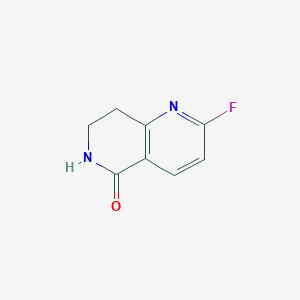
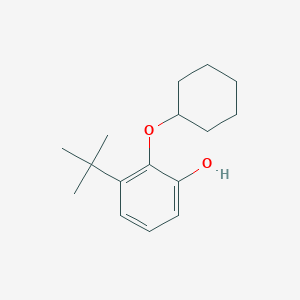
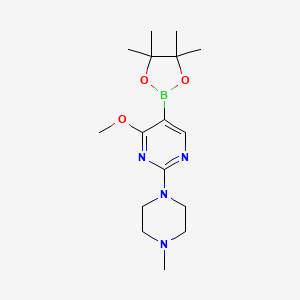
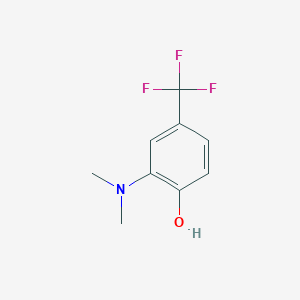
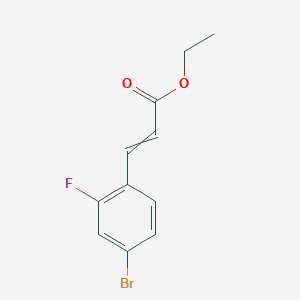
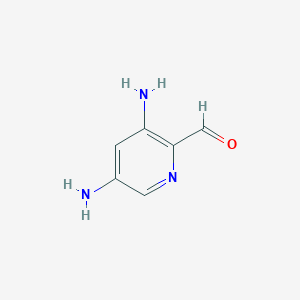

![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)

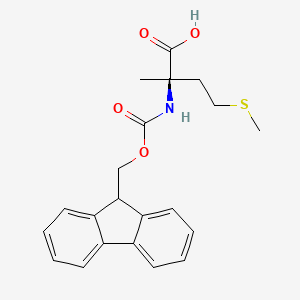

![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
